molecular formula C26H42NNaO4 B162679 Glycolithocholic acid sodium salt CAS No. 24404-83-9

Glycolithocholic acid sodium salt

Cat. No. B162679
CAS RN: 24404-83-9
M. Wt: 455.6 g/mol
InChI Key: LQKBJAKZKFBLIB-LGURPPGFSA-M
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Description

Glycolithocholic acid sodium salt is a bile acid that plays a crucial role in cholesterol metabolism . It promotes the synthesis of bile acids within the liver, which are subsequently released into the small intestine to aid in the absorption of dietary lipids . It is a conjugate of cholic acid and glycine .


Synthesis Analysis

The microbiota produces Glycolithocholic acid sodium salt in the small intestine by the catalysis of enzymes . In the mode of low-energy collision-induced dissociation, Maekawa et al. detected CA, CDCA, DCA, LCA and ursodeoxycholic acid (UDCA) and their conjugated products with glycine, taurine, C3-sulfuric acid, C3-glucuronic acid and C24-glucuronic acid .


Molecular Structure Analysis

The molecular formula of Glycolithocholic acid sodium salt is C26H42NNaO4 . Its average mass is 455.606 Da and its monoisotopic mass is 455.301147 Da .


Chemical Reactions Analysis

Glycolithocholic acid sodium salt is a metabolite of glycolithocholic acid . It is formed from glycolithocholic acid by hepatocytes .


Physical And Chemical Properties Analysis

Glycolithocholic acid sodium salt is soluble in most organic solvents and in water . Its melting point is 201.3-207.4°C .

Scientific Research Applications

Intestinal Transport and Absorption

Glycolithocholic acid sodium salt's role in intestinal transport and absorption has been a subject of interest. A study by Low-Beer, Tyor, and Lack (1969) in "Gastroenterology" found that the intestinal transport of glycolithocholic acid involves active transport limited to the ileum, contrasting with the nonsulfated compounds which can be reabsorbed from all sections of the small bowel (Low-Beer, Tyor, & Lack, 1969).

Solubility and Interaction with Other Compounds

Research by Small and Admirand (1969) in "Nature" highlighted the extraordinary ability of bile salts like glycolithocholic acid to solubilize insoluble lipids. This property is crucial in understanding the compound's interaction with other molecules in biological systems (Small & Admirand, 1969).

Synthesis and Identification in Human Bile

Palmer and Bolt (1971) in the "Journal of Lipid Research" conducted a study on the synthesis of sulfate esters of glycolithocholic acid and their identification in human bile. This research provided insights into the physiological and pharmacological properties of glycolithocholic acid (Palmer & Bolt, 1971).

Impact on Human Vascular Endothelial Cells

A study by Garner, Mills, Elias, and Neuberger (1991) in "Biochimica et Biophysica Acta" examined the impact of different bile salts, including glycolithocholic acid, on human vascular endothelial cells. Their findings highlighted the compound's toxicity and its variations with different salts, offering a perspective on its potential biomedical implications (Garner et al., 1991).

Biliary Lipid Secretion

Kuipers, Derksen, Gerding, Scherphof, and Vonk (1987) in "Biochimica et Biophysica Acta" explored the effects of glycolithocholic acid on biliary lipid secretion in rats. This study provided valuable insights into how glycolithocholic acid influences lipid metabolism and transport in the liver (Kuipers et al., 1987).

Reaction Mechanism in Sulfotransferase

Barnes, Waldrop, Crenshaw, King, and Taylor (1986) in the "Journal of Lipid Research" focused on the reaction mechanism of bile salt sulfotransferase that catalyzes the sulfation of glycolithocholic acid. Their work provided a deeper understanding of the biochemical processes involving this compound (Barnes et al., 1986).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO4.Na/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31);/q;+1/p-1/t16-,17-,18-,19+,20-,21+,22+,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKBJAKZKFBLIB-LGURPPGFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycolithocholic acid sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
F Kuipers, JPT Derksen, A Gerding… - … et Biophysica Acta (BBA …, 1987 - Elsevier
Glycolithocholic acid and its sulfated derivative are major metabolites of the secondary bile acid lithocholic acid in man. Both compounds are known to induce cholestasis in …
Number of citations: 36 www.sciencedirect.com
T Beppu, Y SEYAMA, T KASAMA… - The Journal of …, 1981 - academic.oup.com
… acid, taurodeoxycholic acid, and taurocholic acid were obtained from Steraloids, Inc., Wilton, NY, and taurochenodeoxycholic acid sodium salt, glycolithocholic acid sodium salt, and …
Number of citations: 37 academic.oup.com
C Onişor, M Poša, S Kevrešan… - Journal of separation …, 2010 - Wiley Online Library
The main goal of this study was to estimate the lipophilicity and investigate the molecular mechanism of retention of bile acids and their derivatives in order to find an objective manner …
C Onişor, M Poša, C Sârbu - Rev. Roum. Chim, 2011 - revroum.lew.ro
Lipophilic indices for 27 structurally diverse bile acids and their derivatives with distinct functional groups were determined by reversedphase high-performance liquid chromatography (…
Number of citations: 7 revroum.lew.ro
Y Xue, Y Wei, L Cao, M Shi, J Sheng, Q Xiao… - Journal of …, 2024 - Elsevier
Ethnopharmacological relevance Scutellaria-coptis herb couple (SC) is a classic herbal pair used in many Traditional Chinese Medicine (TCM) formulations in the treatment of …
Number of citations: 4 www.sciencedirect.com
P Maharjan, D Kim, M Jin, HJ Ko, YH Song, Y Lee… - Pharmaceutics, 2019 - mdpi.com
… Glycolithocholic acid sodium salt (GLCA) was obtained from the Calbiochem (San Diego, … ), Deoxycholic acid (DCA), Glycolithocholic acid sodium salt (GLCA), Taurolithocholic acid (…
Number of citations: 8 www.mdpi.com
BP AGARWALA - 1975 - search.proquest.com
A great concern in modern medicine is the growing prevalence of clinical diabetes. In the years between 1950 and 1965, the number of known diabetics almost doubled. The US Public …
Number of citations: 2 search.proquest.com
N Janzen, S Sander, M Terhardt, AM Das… - Journal of Lipid …, 2010 - ASBMB
… Tauroursodeoxycholic acid sodium salt (TUDC), taurochenodeoxycholic acid sodium salt (TCDC), glycoursodeoxycholic acid sodium salt (GUDC), and glycolithocholic acid sodium salt (…
Number of citations: 27 www.jlr.org
T Bo, L Tang, X Xu, M Liu, J Wen, J Lv, D Wang - Cell Reports, 2023 - cell.com
Homeothermy is crucial for mammals. Postnatal growth is the key period for young offspring to acquire gut microbiota. Although gut microbiota may affect mammal thermogenesis, the …
Number of citations: 5 www.cell.com
H Sun, Q Zhang, C Xu, A Mao, H Zhao, M Chen, W Sun… - Metabolites, 2023 - mdpi.com
… acid (7,12-diketoLCA), 6,7-diketolithocholic acid (6,7-diketoLCA), α-muricholic acid (α-MCA), β-muricholic acid (β-MCA), 3β-cholic acid (β-CA), glycolithocholic acid sodium salt (GLCA), …
Number of citations: 1 www.mdpi.com

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